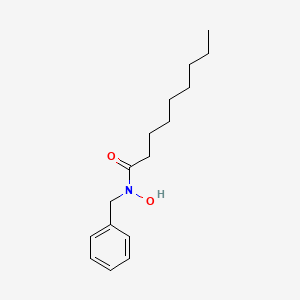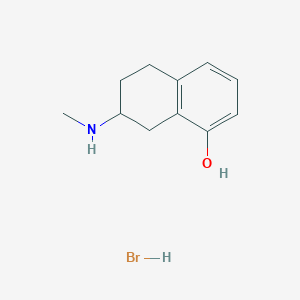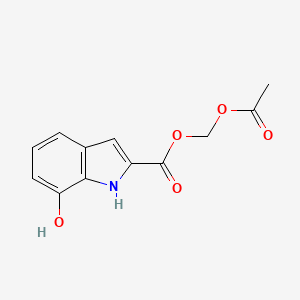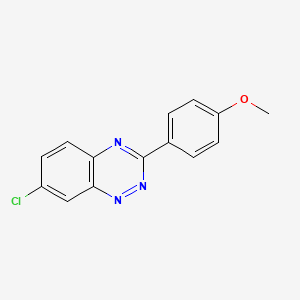
7-Chloro-3-(4-methoxyphenyl)-1,2,4-benzotriazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3-(4-methoxyphenyl)-1,2,4-benzotriazine is a heterocyclic compound that belongs to the benzotriazine family This compound is characterized by the presence of a chloro group at the 7th position and a methoxyphenyl group at the 3rd position on the benzotriazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-methoxyphenyl)-1,2,4-benzotriazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyaniline with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized using sodium azide to yield the desired benzotriazine compound. The reaction conditions often include the use of organic solvents such as chloroform or dichloromethane and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
7-Chloro-3-(4-methoxyphenyl)-1,2,4-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced benzotriazine derivatives.
Substitution: Formation of substituted benzotriazine compounds with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 7-Chloro-3-(4-methoxyphenyl)-1,2,4-benzotriazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the presence of the chloro and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
7-Chloro-1,2,4-benzotriazine: Lacks the methoxyphenyl group, which may result in different biological activities and properties.
3-(4-Methoxyphenyl)-1,2,4-benzotriazine: Lacks the chloro group, which may affect its reactivity and interactions with molecular targets.
7-Bromo-3-(4-methoxyphenyl)-1,2,4-benzotriazine: Similar structure with a bromo group instead of a chloro group, which may influence its chemical reactivity and biological activity.
Uniqueness
7-Chloro-3-(4-methoxyphenyl)-1,2,4-benzotriazine is unique due to the presence of both the chloro and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups may enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
81817-22-3 |
|---|---|
分子式 |
C14H10ClN3O |
分子量 |
271.70 g/mol |
IUPAC 名称 |
7-chloro-3-(4-methoxyphenyl)-1,2,4-benzotriazine |
InChI |
InChI=1S/C14H10ClN3O/c1-19-11-5-2-9(3-6-11)14-16-12-7-4-10(15)8-13(12)17-18-14/h2-8H,1H3 |
InChI 键 |
AZLHOWUWDOAXEW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


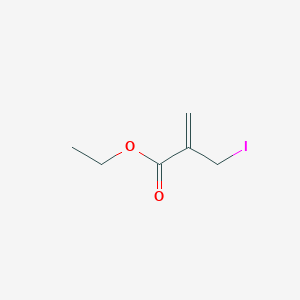
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
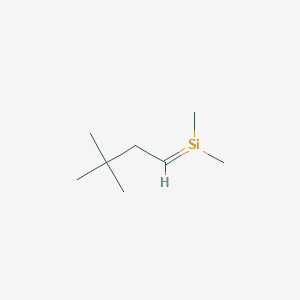
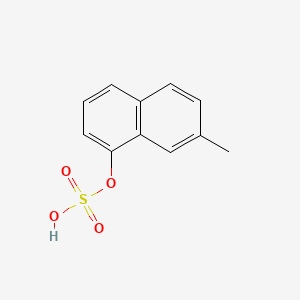
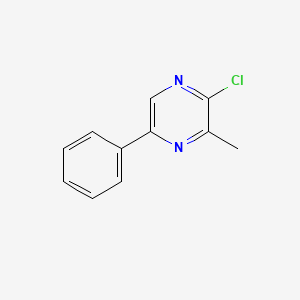
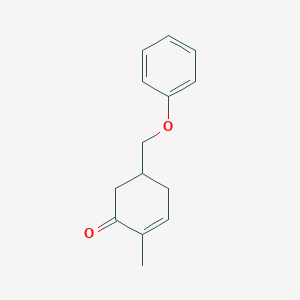
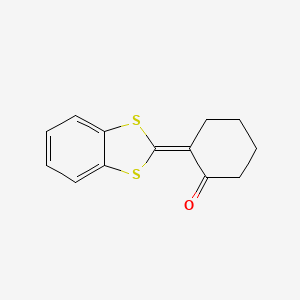
![N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide](/img/structure/B14416651.png)
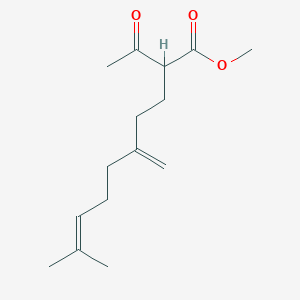
![2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane](/img/structure/B14416663.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole](/img/structure/B14416671.png)
